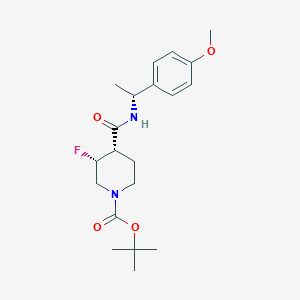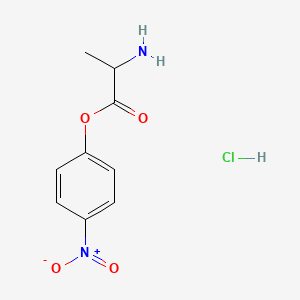
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 2-chloro-4-fluoroaniline with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the pyrrolidine ring.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the Boc-protected pyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidones or reduction to form substituted pyrrolidines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted phenylpyrrolidines with various functional groups.
Deprotection: Free amine derivatives of pyrrolidine.
Oxidation: Pyrrolidones and other oxidized derivatives.
Reduction: Reduced pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-chlorophenyl)pyrrolidine: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
1-Boc-3-(4-fluorophenyl)pyrrolidine:
1-Boc-3-phenylpyrrolidine: Lacks both chlorine and fluorine substituents, resulting in distinct chemical and biological characteristics.
The uniqueness of this compound lies in the presence of both chlorine and fluorine substituents, which can influence its reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C15H19ClFNO2 |
|---|---|
Poids moléculaire |
299.77 g/mol |
Nom IUPAC |
tert-butyl 3-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
LOYUTELXUPABHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)





![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)





